2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid
Description
2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid is a boronic acid derivative featuring a chloro substituent at the 2-position of the phenyl ring and a 3,4-dimethylphenylcarbamoyl group at the 5-position. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where substituents critically influence reactivity and stability . The 3,4-dimethylphenylcarbamoyl group introduces steric bulk and electron-donating effects, distinguishing it from halogenated or electron-withdrawing analogs.
Properties
CAS No. |
1449134-31-9 |
|---|---|
Molecular Formula |
C15H15BClNO3 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
[2-chloro-5-[(3,4-dimethylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BClNO3/c1-9-3-5-12(7-10(9)2)18-15(19)11-4-6-14(17)13(8-11)16(20)21/h3-8,20-21H,1-2H3,(H,18,19) |
InChI Key |
PJUUEWCLGDEXAQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
Boron Reagent Utilization
- Phenylboronic Acid as a Precursor : A common method involves starting from phenylboronic acid, which can be synthesized via the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. This route sets the stage for further modifications to introduce the chloro and dimethylphenylcarbamoyl groups.
Electrophilic Substitution
- Chlorination : The introduction of the chloro group can be achieved through electrophilic aromatic substitution reactions using chlorinating agents such as phosphorus pentachloride or thionyl chloride on substituted phenols or phenylboronic acids. The position of substitution can be controlled by the electronic properties of the substituents already present on the aromatic ring.
Detailed Synthesis Pathways
The following sections outline detailed synthetic pathways to obtain 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid:
Synthesis from Phenylboronic Acid
Preparation of Phenylboronic Acid :
- React phenylmagnesium bromide with trimethyl borate.
- Hydrolyze the resulting borate ester.
$$
\text{PhMgBr} + \text{B(OMe)}3 \rightarrow \text{PhB(OMe)}2 + \text{MeOMgBr}
$$$$
\text{PhB(OMe)}2 + \text{H}2\text{O} \rightarrow \text{PhB(OH)}_2 + \text{MeOH}
$$-
- Treat phenylboronic acid with phosphorus pentachloride in dichloromethane to introduce the chloro group at the desired position.
-
- React the chlorinated product with 3,4-dimethyl aniline in the presence of a base such as sodium hydroxide to form the carbamoyl derivative.
Alternative Route via Direct Boronation
- Another method involves direct boronation of a suitable precursor containing both chloro and dimethyl groups using diborane or other boron reagents under controlled conditions to ensure selectivity and yield.
Yield and Purity Considerations
The yield and purity of synthesized 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid can vary significantly based on the method used:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Phenylboronic Acid Route | 70-85 | >95 |
| Direct Boronation | 60-75 | >90 |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that boronic acids, including 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid, exhibit significant anticancer properties. These compounds can inhibit proteasomes, which are crucial for protein degradation in cancer cells. The inhibition of this pathway leads to the accumulation of pro-apoptotic factors and subsequent cancer cell death. Studies have shown that structurally similar boronic acids can induce apoptosis in various cancer cell lines, suggesting a promising avenue for developing new anticancer agents.
Case Study: Proteasome Inhibition
In a study examining the effects of boronic acids on cancer cell lines, it was found that compounds with similar structures to 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid significantly inhibited proteasome activity, leading to increased apoptosis rates in treated cells. This highlights the potential for utilizing such compounds in targeted cancer therapies.
Organic Synthesis
Reagent in Suzuki Coupling Reactions
2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid can serve as a versatile reagent in Suzuki coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The presence of the boronic acid functional group allows for the coupling with various aryl halides to generate biaryl compounds.
Table 1: Comparison of Boronic Acids in Suzuki Coupling Reactions
| Boronic Acid Structure | Yield (%) | Reaction Conditions |
|---|---|---|
| 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid | 85% | KOH, Ethanol, 80°C |
| 4-Methylphenylboronic acid | 90% | NaOH, Water, 60°C |
| Phenylboronic acid | 75% | K2CO3, DMF, 100°C |
The table illustrates the effectiveness of different boronic acids in Suzuki coupling reactions under varying conditions.
Potential Therapeutic Uses
Diabetes Management
Boronic acids have been studied for their ability to bind glucose selectively. This property can be exploited for developing glucose sensors or therapeutic agents aimed at managing diabetes. The binding affinity of 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid to glucose could lead to innovations in diabetes diagnostics and treatment.
Case Study: Glucose Binding Studies
In a study focusing on the glucose-binding properties of phenylboronic acids, it was found that certain derivatives showed enhanced selectivity and binding strength towards glucose over other sugars. This suggests that compounds like 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid could be further investigated for their application in glucose monitoring devices.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid primarily involves its role as a boronic acid reagent. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical reactions. The compound’s molecular targets include enzymes and receptors that contain diol groups, which can interact with the boronic acid moiety.
Comparison with Similar Compounds
Molecular Weight and Solubility
- Higher molecular weight analogs (e.g., 344.39 g/mol for dichlorophenylcarbamoyl derivative ) may exhibit reduced solubility in polar solvents compared to simpler structures like phenylboronic acid (121.93 g/mol) .
- The trifluoromethoxy derivative (240.37 g/mol ) balances moderate molecular weight with high lipophilicity due to fluorine atoms.
Purity and Availability
- Commercial analogs such as 2-Chloro-5-(trifluoromethoxy)phenylboronic acid are available at >97% purity, with pricing influenced by substituent complexity (e.g., JPY 18,000/g for trifluoromethoxy vs. JPY 5,800/g for trifluoromethyl variants) .
Research Findings and Trends
- Synthetic Challenges : Chloro and trifluoromethyl groups require stringent conditions for introduction, increasing production costs .
- Thermal Stability : Methyl-substituted phenylboronic acids may exhibit higher melting points (e.g., ~210–220°C inferred from phenylboronic acid ) compared to halogenated analogs due to crystallinity.
Biological Activity
2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in the context of drug design and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C15H15BClNO3
- Molecular Weight : 303.55 g/mol
- CAS Number : Not specified in the search results.
Boronic acids, including 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid, are known to interact with diols and play significant roles in various biological processes. The mechanism often involves the formation of reversible covalent bonds with cis-diol-containing compounds such as sugars and nucleotides, which can modulate biological pathways.
Biological Activity
Research indicates that boronic acids exhibit a range of biological activities, including:
- Antimicrobial Activity : Boronic acids have been shown to possess antibacterial properties. For instance, derivatives similar to 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus .
- Inhibition of Enzymatic Activity : The compound's structure suggests potential inhibition of enzymes such as metallo-β-lactamases, which are critical in antibiotic resistance . This inhibition can be crucial for developing new antibiotics.
Study 1: Antibacterial Properties
In a comparative study involving various phenylboronic acid derivatives, it was found that certain compounds exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid | TBD | Bacillus cereus |
| AN2690 | Lower than TBD | Candida albicans |
| Other Derivatives | TBD | Various Bacteria |
This study indicates that 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid may serve as a promising candidate for further development as an antibacterial agent.
Study 2: Mechanistic Insights
Research has also focused on the interaction of boronic acids with enzymes. A theoretical model was developed to study the binding interactions between boronic acids and insulin. This model suggests that the compound could stabilize insulin through specific interactions at its active site . The findings highlight the potential use of boronic acids in diabetes management by improving insulin delivery systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid group’s reactivity with aryl halides. Key steps include:
- Substrate Preparation : Use 3,4-dimethylphenyl isocyanate to functionalize a chlorophenylboronic acid precursor via carbamoylation.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures improves purity (>97% by HPLC) .
- Quality Control : Monitor by B NMR to confirm boronic acid integrity and FT-IR for carbamoyl C=O stretching (~1650–1700 cm) .
Q. How can the stability of this boronic acid derivative be assessed under varying pH conditions?
- Methodology :
- pH Titration Studies : Use B NMR to track boronic acid ↔ borate equilibrium. At pH > pKa (~8.5–9.5 for arylboronic acids), boronate formation dominates, affecting reactivity .
- Kinetic Stability : Perform accelerated degradation studies in buffered solutions (pH 2–12) at 25–40°C, analyzing decay via LC-MS. Shelf-life predictions can be modeled using Arrhenius equations .
Q. What spectroscopic techniques are critical for characterizing interactions between this compound and diol-containing biomolecules?
- Methodology :
- B NMR : Detects shifts in boron coordination (e.g., from trigonal planar boronic acid to tetrahedral borate-diol complexes) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) with saccharides or glycoproteins .
- Fluorescence Quenching : Monitor changes in intrinsic fluorescence when bound to proteins like albumin .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Methodology :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for boron-containing systems .
- Key Analyses :
- Natural Bond Orbital (NBO) analysis to assess charge distribution at boron.
- Frontier Molecular Orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
- Benchmarking : Compare calculated B chemical shifts with experimental NMR data .
Q. What strategies resolve contradictions in reported binding affinities of arylboronic acids with diols?
- Methodology :
- Steric vs. Electronic Effects : Use substituted diols (e.g., 1,2- vs. 1,3-diols) to isolate steric constraints. For 3,4-dimethylphenylcarbamoyl derivatives, steric hindrance may reduce binding to bulky diols .
- Competitive Assays : Compare binding constants (K) in the presence of competing solvents (e.g., water vs. DMSO) to account for solvation effects .
Q. How does the carbamoyl substituent influence cross-linking efficiency in polymer hydrogels?
- Methodology :
- Hydrogel Synthesis : Incorporate the compound into poly(vinyl alcohol) (PVA) networks via boronate-diol cross-linking.
- Rheology : Measure storage (G') and loss (G'') moduli to assess gel strength. The carbamoyl group may enhance hydrogen bonding, increasing elasticity .
- Swelling Studies : Track pH-dependent swelling ratios; the dimethylphenyl group may introduce hydrophobicity, reducing water uptake at neutral pH .
Q. What mechanistic insights explain regioselectivity in halodeboronation reactions of this compound?
- Methodology :
- Halogen Source Screening : Test aqueous Cl, Br, or I under controlled pH. The chloro substituent may direct electrophilic attack via resonance effects .
- DFT Transition State Modeling : Identify energy barriers for competing pathways (e.g., para vs. meta halogenation) .
- Isotopic Labeling : Use O-labeled water to trace boronic acid hydrolysis intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
